molecular formula C16H21N5O B12267751 N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12267751
M. Wt: 299.37 g/mol
InChI Key: KWOQPCBPGNWYQD-UHFFFAOYSA-N
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Description

N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features an imidazo[4,5-b]pyridine moiety fused with a piperidine ring and a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the cyclopropanecarboxamide group through amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazo[4,5-b]pyridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction could produce various reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropanecarboxamide group, in particular, adds rigidity and influences the compound’s overall reactivity and interaction with biological targets .

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H21N5O/c1-20-14-13(5-2-8-17-14)19-16(20)21-9-3-4-12(10-21)18-15(22)11-6-7-11/h2,5,8,11-12H,3-4,6-7,9-10H2,1H3,(H,18,22)

InChI Key

KWOQPCBPGNWYQD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

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